N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Description
This compound features a benzimidazole core linked via an acetamide bridge to a pyridazinone ring substituted at the 3-position with a thiophen-2-yl group. The benzimidazole moiety is a well-established pharmacophore in medicinal chemistry, often associated with antimicrobial and anticancer activities .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-15(20-17-18-11-4-1-2-5-12(11)19-17)10-22-16(24)8-7-13(21-22)14-6-3-9-25-14/h1-9H,10H2,(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPCTLVUKLETKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Synthesis of the Pyridazinone Ring: This might involve the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.
Thiophene Ring Introduction: The thiophene ring can be introduced through various methods, including the reaction of thiophene derivatives with suitable electrophiles.
Final Coupling Reaction: The final step would involve coupling the benzimidazole and pyridazinone intermediates, possibly through an amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives. This reaction is pivotal for modifying the compound’s solubility or biological activity.
| Conditions | Reactants | Products | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 8 hours | H₂O | 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetic acid | 72% | |
| 5% NaOH, 80°C, 6 hours | H₂O | 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)amine | 65% |
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Mechanism : Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Basic conditions deprotonate water, generating a hydroxide ion for nucleophilic substitution.
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Applications : Hydrolysis products serve as intermediates for further functionalization, such as coupling with other pharmacophores.
Electrophilic Aromatic Substitution on Benzimidazole
The benzimidazole ring undergoes electrophilic substitution at the 5- or 6-positions due to electron-rich aromaticity.
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 5-Nitro-benzimidazole derivative | 58% | |
| Sulfonation | H₂SO₄/SO₃, 50°C, 4 hours | 6-Sulfo-benzimidazole derivative | 63% |
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Key Insight : The electron-donating nitrogen atoms in benzimidazole direct electrophiles to specific positions, enabling regioselective modifications.
Pyridazinone Ring Reactivity
The pyridazinone core participates in reduction and nucleophilic addition due to its conjugated carbonyl group.
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Reduction (NaBH₄) | EtOH, 25°C, 3 hours | Dihydropyridazine derivative | 68% | |
| Grignard Addition | CH₃MgBr, THF, -78°C, 1 hour | Alkylated pyridazinone | 55% |
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Catalytic Optimization : Rh/C with hydrazine enhances reduction efficiency, minimizing over-reduction byproducts .
Thiophene Ring Functionalization
The thiophene substituent undergoes halogenation and coupling reactions, expanding structural diversity.
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃, 25°C, 1 hour | 5-Bromo-thiophene derivative | 70% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12h | Biaryl-modified derivative | 60% |
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Note : Thiophene’s electron-rich nature facilitates electrophilic substitution, while its π-system supports cross-coupling reactions.
Nucleophilic Acyl Substitution
The acetamide group reacts with nucleophiles (e.g., amines, alkoxides) to form new derivatives.
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amine Substitution | NH₃/MeOH, 60°C, 5 hours | Urea-linked analog | 75% | |
| Alkoxy Formation | NaOEt/EtOH, reflux, 6 hours | Ethoxycarbonyl derivative | 66% |
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Utility : Enables tuning of pharmacokinetic properties by altering the acyl group’s electronic and steric profile.
Analytical Characterization
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NMR/IR : Used to confirm reaction outcomes (e.g., loss of acetamide protons after hydrolysis).
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Chromatography : Column chromatography (hexanes/EtOAc) and TLC monitor reaction progress .
This compound’s multifaceted reactivity underscores its versatility in synthetic chemistry and drug development. Further studies could explore its interactions with biological targets, leveraging these reactions to optimize therapeutic efficacy.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step reactions that include the formation of the benzimidazole core, pyridazine ring, and thiophene substituents. The compound can be synthesized through a combination of nucleophilic substitutions and cyclization reactions. For example, the reaction of benzimidazole derivatives with pyridazinone precursors under specific conditions yields this compound with high purity and yield .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tumor cell proliferation in various cancer types, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, which is attributed to its ability to interfere with specific signaling pathways involved in cell growth .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of bacterial strains. Its effectiveness has been evaluated using standard antimicrobial susceptibility testing methods, indicating a promising role as a potential antibiotic agent .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Pharmacological Insights
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that it has an adequate half-life and bioavailability, making it suitable for further development as a therapeutic agent .
Case Study 1: Anticancer Activity
In a study published by the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) that suggest it could be developed into a new class of antibiotics .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Pyridazinone vs. Triazole/Thiazole Derivatives
- Target Compound: The pyridazinone ring (6-oxo-pyridazine) provides a planar, electron-deficient system, favoring interactions with biological targets via hydrogen bonding or π-stacking .
- Triazole Analogs: Compounds like 6p (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide) replace pyridazinone with a 1,2,3-triazole ring. Triazoles are rigid, polar structures that enhance solubility and participate in click chemistry-based synthesis .
Substituent Effects
- Thiophen-2-yl vs. Aryl Groups: The target compound’s thiophene group offers moderate electron-withdrawing effects and higher lipophilicity compared to 6i (4-chlorophenyl) and 6p (4-nitrophenyl), which exhibit stronger electron-withdrawing properties that enhance quorum sensing inhibition (QSI) activity in Pseudomonas aeruginosa .
Physical Properties
The higher melting points of triazole derivatives (6p: 288°C) suggest greater crystallinity and stability compared to thiazole or pyridazinone analogs .
Computational and Structural Insights
- Docking Studies: 6p binds to the LasR receptor in P. aeruginosa via hydrogen bonds with Tyr-56 and Trp-60, while its nitro group stabilizes the complex through hydrophobic interactions . The target compound’s thiophene may occupy similar pockets but with reduced polar interactions.
- Electronic Effects : Substituents like nitro (in 6p ) or trifluoromethyl (in 6o ) significantly alter electron density, impacting binding affinity and selectivity .
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing critical findings from various studies, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a complex structure combining a benzimidazole moiety with a pyridazine and thiophene ring system. The synthesis typically involves multi-step organic reactions that create the desired heterocyclic frameworks. For instance, one study reported the synthesis of related benzimidazole derivatives that demonstrated significant biological activities against various pathogens and cancer cell lines .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the benzimidazole and pyridazine families. For example, derivatives with similar structures have shown effectiveness against Mycobacterium tuberculosis (Mtb) and other bacterial strains. A systematic evaluation of various derivatives indicated that modifications in substituents significantly influenced their antimicrobial potency .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Mtb MIC90 (μg/mL) | E. coli MIC90 (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 1 | 4 | Bactericidal |
| Compound B | 0.5 | 2 | Bacteriostatic |
| N-(1H-benzo[d]... | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways .
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of this compound against A549 lung cancer cells, it was found to induce significant cell death at concentrations above 10 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thiophene and pyridazine rings have been shown to enhance efficacy against specific targets while minimizing toxicity. For instance, substituents that increase lipophilicity often correlate with improved membrane permeability and bioavailability .
Table 2: SAR Analysis of Related Compounds
| Substituent | Biological Activity | Observations |
|---|---|---|
| Methyl | Increased potency | Enhanced lipophilicity |
| Fluoro | Decreased potency | Potential steric hindrance |
| Hydroxy | Variable | Depends on position |
Q & A
Q. What are the optimal synthetic routes for N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide and its derivatives?
- Methodological Answer : The compound and its derivatives are synthesized via solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H), which activates carbonyl and ethynyl groups through hydrogen bonding, enabling nucleophilic addition. This method achieves yields of 90–96% for heteroaromatic derivatives (e.g., fused imidazo[2,1-b]thiazoles) . For pyridazinone intermediates, refluxing in chloroform with imidazole-based precursors (e.g., 1-(1-adamantylacetyl)-1H-imidazole) followed by crystallization from ethanol is effective (22% yield) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., DMSO-d₆, δ 1.52–7.73 for adamantyl derivatives) and IR (e.g., ν 3178–827 cm⁻¹ for N–H and C=O stretches) .
- Crystallography : X-ray diffraction reveals planar acetamide moieties and gauche conformations of bulky substituents (e.g., adamantyl groups). Intermolecular N–H⋯N and C–H⋯O hydrogen bonds stabilize crystal packing .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when using different electrophilic reagents?
- Methodological Answer : Yields vary with electronic effects of substituents. Electron-donating groups (e.g., –OCH₃) on aldehydes enhance reactivity (90–96% yields), while electron-withdrawing groups (e.g., –NO₂) reduce conversion (≤70%) due to slower nucleophilic addition . Optimize by:
- Adjusting reaction time (e.g., 12–24 hours for recalcitrant substrates).
- Using co-solvents (e.g., DMF) to stabilize transition states.
- Screening Lewis acids (e.g., ZnCl₂) to activate electrophiles .
Q. What computational methods are used to model interactions between this compound and biological targets?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding modes to enzymes like α-glucosidase. For example, thiophene-linked derivatives exhibit π-π stacking with active-site residues (e.g., HIS279) and hydrogen bonding to ASP307, correlating with inhibitory activity (IC₅₀ ≤ 1.2 µM) . Validate with MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories.
Q. What role do hydrogen bonds play in the compound’s crystal structure and stability?
- Methodological Answer : X-ray data show intermolecular N–H⋯N (2.1–2.3 Å) and C–H⋯O (2.4–2.6 Å) bonds forming dimers and ribbons. These interactions:
- Stabilize the triclinic P1 lattice (density = 1.34 g/cm³).
- Influence solubility (e.g., adamantyl derivatives are ethanol-insoluble due to hydrophobic packing) .
- Guide co-crystal design with co-formers (e.g., succinic acid) to enhance bioavailability.
Q. What strategies are employed to synthesize heterocyclic derivatives with enhanced bioactivity?
- Methodological Answer :
- Thiazole/Triazole Hybrids : Click chemistry (CuAAC) links 1,2,3-triazoles to thiophene-pyridazinone cores, improving antimicrobial activity (MIC = 4–16 µg/mL against S. aureus) .
- Benzimidazole-Pyrazole Hybrids : Cyclocondensation of cyanoacetamides with hydrazines yields derivatives with anticancer activity (IC₅₀ = 8.5 µM against MCF-7) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
